Reversible vs Covalent BTK Binding Mechanism
BTK-IN-18 demonstrates a biochemical IC50 of 0.002 µM (2 nM) against BTK, as measured in fluorescence polarization-based kinase assays . This places it as a highly potent reversible inhibitor, with an IC50 approximately 4-fold weaker than the covalent inhibitor ibrutinib (IC50 = 0.5 nM [1]), but approximately 2.5-fold more potent than the first-generation reversible tool GNE-431 (IC50 ≈ 5 nM in analogous assays [2]). This intermediate potency profile may reduce the risk of complete target saturation, allowing more nuanced dose-response studies compared to ultra-potent covalent inhibitors.
| Evidence Dimension | Biochemical BTK Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.002 µM (2 nM) |
| Comparator Or Baseline | Ibrutinib (0.5 nM); GNE-431 (~5 nM) |
| Quantified Difference | BTK-IN-18 is 4x less potent than ibrutinib; 2.5x more potent than GNE-431 |
| Conditions | Fluorescence polarization-based kinase assays with recombinant human full-length BTK |
Why This Matters
The 2 nM IC50 indicates sub-nanomolar affinity while maintaining reversibility, providing a middle-ground potency that may be advantageous for elucidating concentration-dependent cellular effects without immediate target saturation.
- [1] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. View Source
- [2] Bender AT, et al. Ability of Bruton's Tyrosine Kinase Inhibitors to Sequester Y551 and Prevent Phosphorylation Determines Potency for Inhibition of Fc Receptor but not B-Cell Receptor Signaling. Mol Pharmacol. 2017;91(3):208-219. View Source
